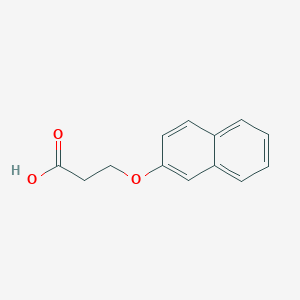

3-(Naphthalen-2-yloxy)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

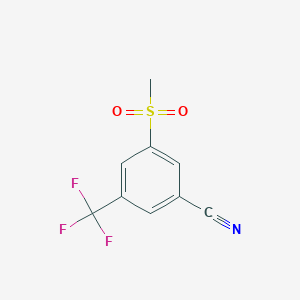

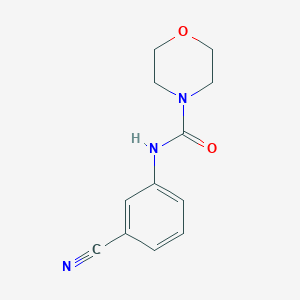

3-(Naphthalen-2-yloxy)propanoic acid is a chemical compound with the CAS Number: 16563-43-2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 3-(2-naphthyloxy)propanoic acid .

Molecular Structure Analysis

The InChI code for 3-(Naphthalen-2-yloxy)propanoic acid is 1S/C13H12O3/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

3-(Naphthalen-2-yloxy)propanoic acid is a solid at room temperature . It has a melting point of 144-145 degrees Celsius . The compound’s molecular formula is C13H12O3 .Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatisation of Amino Acids

3-(Naphthalen-2-yloxy)propanoic acid has been used in the fluorescent derivatisation of amino acids. The derivatisation with this compound leads to strong fluorescence, making it suitable for use in biological assays and possibly for probing molecular interactions in biological systems (Frade et al., 2007).

Crystal Packing in Carboxylic Acids and Esters

The compound plays a role in the study of crystal packing in certain carboxylic acids and esters attached to a naphthalene ring. This research is important for understanding molecular interactions and the formation of molecular assemblies in solid states (Mondal et al., 2008).

Inhibitory Activity in Biochemical Processes

Derivatives of 3-(Naphthalen-2-yloxy)propanoic acid have been studied for their inhibitory activity in biochemical processes. For instance, some derivatives are potent and selective inhibitors in certain enzymatic pathways, which can have implications in medical research and drug development (Mulvihill et al., 2006).

Photophysical Behavior in Biological Systems

Studies have also been conducted on the photophysical behavior of certain probes derived from 3-(Naphthalen-2-yloxy)propanoic acid. These studies help in understanding how these compounds interact with light, which is crucial for applications in fluorescence microscopy and imaging in biological research (Cerezo et al., 2001).

Synthesis and Characterization in Chemical Research

The synthesis and characterization of derivatives of 3-(Naphthalen-2-yloxy)propanoic acid contribute significantly to chemical research. These studies provide insights into the structural and chemical properties of the compound, which are essential for its application in various scientific fields (Rufchahi & Gilani, 2012).

Application in Drug Metabolite Synthesis

The compound has been used in the synthesis of drug metabolites, demonstrating its utility in pharmaceutical research and development. This application is important for understanding drug metabolism and for the development of new pharmaceuticals (Kinne et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Mode of Action

It’s known that the compound interacts with biological systems, but the exact nature of these interactions and the resulting changes are yet to be determined .

Biochemical Pathways

The biochemical pathways affected by 3-(Naphthalen-2-yloxy)propanoic acid are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

A study has shown that a similar compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has neuroprotective effects on ischaemia/reperfusion (i/r) brain injury .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(Naphthalen-2-yloxy)propanoic acid is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .

Eigenschaften

IUPAC Name |

3-naphthalen-2-yloxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSIEHJZSPBHQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Naphthalen-2-yloxy)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870109.png)

![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)

![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)